LP117
Overview
Description
LP117 is a novel and potent inhibitor of 5-lipoxygenase product synthesis. It has shown significant efficacy in inhibiting the synthesis of 5-lipoxygenase products with an IC50 value of 1.1 μM
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LP117 involves the reaction of 4-chloro-6-(6-quinolinylamino)-2-pyrimidinylthiol with ethyl 2-bromohexanoate. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
LP117 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
LP117 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of 5-lipoxygenase and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways involving 5-lipoxygenase.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting 5-lipoxygenase
Mechanism of Action
LP117 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are lipid mediators that play a crucial role in inflammation and immune responses. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby modulating inflammatory processes. The molecular targets and pathways involved include the binding of this compound to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid to leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Pirinixic Acid: Another potent inhibitor of 5-lipoxygenase with similar structural features.
Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits 5-lipoxygenase.
Uniqueness of LP117
This compound is unique due to its high potency and selectivity for 5-lipoxygenase. It has shown superior efficacy in inhibiting 5-lipoxygenase product synthesis compared to other inhibitors. Additionally, this compound’s structural features allow for specific interactions with the active site of 5-lipoxygenase, enhancing its inhibitory activity .
Properties
IUPAC Name |
ethyl 2-[4-chloro-6-(quinolin-6-ylamino)pyrimidin-2-yl]sulfanylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-5-8-17(20(27)28-4-2)29-21-25-18(22)13-19(26-21)24-15-9-10-16-14(12-15)7-6-11-23-16/h6-7,9-13,17H,3-5,8H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDAEUTURQTTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC(=CC(=N1)Cl)NC2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.